molecular formula C25H21NO2 B11572964 2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione

2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione

Cat. No.: B11572964
M. Wt: 367.4 g/mol
InChI Key: PKSHECLXAUOVSW-UHFFFAOYSA-N
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Description

2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with a unique structure that includes benzylamino, dimethyl, and phenyl groups attached to a dihydronaphthalene-1,4-dione core

Properties

Molecular Formula

C25H21NO2

Molecular Weight

367.4 g/mol

IUPAC Name

2-(benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C25H21NO2/c1-16-13-20-21(14-17(16)2)25(28)23(26-15-18-9-5-3-6-10-18)22(24(20)27)19-11-7-4-8-12-19/h3-14,26H,15H2,1-2H3

InChI Key

PKSHECLXAUOVSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C(=C(C2=O)C3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Benzylamino Group: This step often involves the nucleophilic substitution of a halogenated precursor with benzylamine.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Benzylamine, methyl iodide (CH3I), bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s research, it inhibits acetylcholinesterase and β-secretase, enzymes involved in the breakdown of acetylcholine and the formation of amyloid plaques, respectively . These interactions help in modulating neurotransmitter levels and reducing plaque formation, potentially alleviating symptoms of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its specific combination of functional groups and its potential multi-target activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

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